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molecular formula C6H10N2S B1287765 4-aminotetrahydro-2H-thiopyran-4-carbonitrile CAS No. 50289-20-8

4-aminotetrahydro-2H-thiopyran-4-carbonitrile

Cat. No. B1287765
M. Wt: 142.22 g/mol
InChI Key: CYWPCNCIUAEHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921380B2

Procedure details

To a solution of potassium cyanide (5.6 g) and ammonium chloride (5.06 g) in water (17 mL) was added a solution of tetrahydro-4H-thiopyran-4-one (10 g) in methanol (22 mL), and the mixture was refluxed under heating overnight. After cooling to room temperature, to the reaction mixture was added an aqueous 1N sodium hydroxide solution, and the mixture was extracted with diethylether. The organic layer was dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo, and to a solution of the resultant residue in diethylether was added a solution of 4N hydrochloric acid in ethyl acetate. The precipitates were collected by filtration to give 4-amino-tetrahydrothiopyran-4-carbonitrile (13.6 g, yield: 88%) as a colorless solid.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[Cl-].[NH4+:5].[S:6]1[CH2:11][CH2:10][C:9](=O)[CH2:8][CH2:7]1.[OH-].[Na+]>O.CO>[NH2:5][C:9]1([C:1]#[N:2])[CH2:10][CH2:11][S:6][CH2:7][CH2:8]1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
5.06 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
10 g
Type
reactant
Smiles
S1CCC(CC1)=O
Name
Quantity
17 mL
Type
solvent
Smiles
O
Name
Quantity
22 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
to a solution of the resultant residue in diethylether was added a solution of 4N hydrochloric acid in ethyl acetate
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
NC1(CCSCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 111.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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